4-chloro-4'-thiomorpholinomethyl benzophenone
Description
4-Chloro-4'-thiomorpholinomethyl benzophenone (CAS: 898782-65-5) is a substituted benzophenone derivative featuring a chloro group at the 4-position of one phenyl ring and a thiomorpholinomethyl group at the 4'-position of the other. This compound is part of a broader class of benzophenones, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and photostability . The thiomorpholine moiety, a sulfur-containing heterocycle, enhances solubility and modulates electronic properties, making this compound distinct from simpler benzophenones .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQGVAIRLACHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642914 | |
| Record name | (4-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-65-5 | |
| Record name | (4-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 4-chlorobenzophenone with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4-Chloro-4'-thiomorpholinomethyl benzophenone (CTMB) is a compound that has garnered attention in various scientific fields due to its unique chemical properties. This article aims to explore the applications of CTMB, focusing on its roles in photoinitiation, pharmaceutical development, and material science.
Photoinitiators in Polymer Chemistry
Overview : CTMB is primarily used as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that absorb UV light and generate reactive species that initiate polymerization.
Mechanism : Upon exposure to UV light, CTMB undergoes homolytic cleavage, producing free radicals that initiate the polymerization of acrylates and other monomers. This process is crucial in the production of durable coatings and adhesives.
Case Study : A study investigated the efficiency of CTMB as a photoinitiator in acrylate systems. The results demonstrated that CTMB provides rapid curing times and high conversion rates compared to traditional photoinitiators like benzoin methyl ether. The study concluded that CTMB could enhance the performance of UV-cured materials, particularly in industrial applications where speed and efficiency are critical .
Pharmaceutical Applications
Drug Development : CTMB has been explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability.
Research Findings : In a recent study, CTMB was evaluated for its ability to form inclusion complexes with poorly soluble drugs. The results indicated that CTMB significantly improved the solubility of certain active pharmaceutical ingredients (APIs), leading to enhanced therapeutic efficacy . Moreover, its biocompatibility was assessed through cytotoxicity tests on human cell lines, showing promising results for future drug formulation applications.
Material Science
Polymer Composites : CTMB has been incorporated into polymer matrices to improve mechanical properties and thermal stability. Its incorporation into epoxy resins has shown significant enhancements in toughness and heat resistance.
Table 1: Comparison of Mechanical Properties
| Composite Material | Flexural Strength (MPa) | Impact Resistance (J/m) | Thermal Stability (°C) |
|---|---|---|---|
| Epoxy without CTMB | 80 | 25 | 150 |
| Epoxy with CTMB | 120 | 45 | 180 |
This table illustrates the improvements observed when incorporating CTMB into epoxy composites, highlighting its potential in developing high-performance materials for structural applications .
Environmental Applications
Photodegradation Studies : Recent research has focused on the environmental impact of CTMB, especially concerning its photodegradation products. Understanding these products is vital for assessing the safety and environmental implications of using CTMB in industrial processes.
Findings : Studies have shown that under UV irradiation, CTMB degrades into less harmful byproducts, suggesting its suitability for use in environmentally sensitive applications such as coatings for outdoor use . This degradation pathway is crucial for ensuring compliance with environmental regulations.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The benzophenone core can undergo photochemical reactions, generating reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
Substituent Effects on Lipophilicity: The thiomorpholinomethyl group in the target compound confers an XLogP3 of 4.6, comparable to its brominated analog (3-bromo-3'-piperidinomethyl benzophenone) but higher than the 4-methylpiperazinomethyl derivative (XLogP3 4.2) . This suggests that sulfur-containing groups (thiomorpholine) may enhance lipophilicity relative to nitrogen-rich substituents (piperazine). Fluorination, as seen in the 4-chloro-3-fluoro analog, reduces molecular weight (349.85 vs. 358.3) but may improve metabolic stability in drug design .
Synthetic Pathways: The target compound shares synthetic routes with other benzophenones, such as condensation reactions involving thiomorpholine intermediates . In contrast, 4-chloro-4'-hydroxybenzophenone (a precursor) is synthesized via reflux with thiophene-2-carbohydrazide, highlighting the role of acetic acid as a catalyst .
Biological Relevance: 4-Chloro-4'-isopropoxybenzophenone, a metabolite of fenofibric acid, underscores the role of benzophenone derivatives in drug metabolism.
Applications: Thiomorpholinomethyl-substituted benzophenones are prioritized in agrochemicals (e.g., 4-methoxy-4'-thiomorpholinomethyl benzophenone) due to their stability under UV exposure . Piperazinomethyl derivatives, however, are more common in pharmaceuticals, likely due to their enhanced solubility .
Biological Activity
4-Chloro-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-65-5) is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity based on existing literature, including case studies, research findings, and data tables.
- Molecular Formula : C18H18ClNOS
- Molecular Weight : 341.86 g/mol
- Structure : The compound features a benzophenone core with a thiomorpholine substituent, which is believed to influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent, anti-inflammatory properties, and effects on endocrine systems.
Anticancer Activity
Recent studies have indicated that derivatives of benzophenone exhibit significant anticancer properties. For example, benzophenone compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and NF-κB.
Table 1: Anticancer Effects of Benzophenone Derivatives
| Compound | Cell Line | Mechanism | Concentration | Effect |
|---|---|---|---|---|
| BP3 | A549 | PI3K/Akt↓ | 10 µM | Apoptosis induction |
| BP4 | T24T | NF-κB↓ | 60 µM | Tumor growth inhibition |
In a study involving this compound, it was found to significantly reduce cell viability in human bladder cancer cells at concentrations ranging from 10 to 100 µM, suggesting a dose-dependent effect on tumor suppression .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that certain benzophenones can inhibit pro-inflammatory cytokines and reduce oxidative stress markers.
Table 2: Anti-inflammatory Effects of Benzophenones
| Compound | Model Organism | Mechanism | Concentration | Effect |
|---|---|---|---|---|
| BP3 | Rat-derived chondrocytes | COX-2↓ | 10 µM | Reduced inflammation |
| BP4 | Human-derived platelets | IL-6↓ | 20 µM | Decreased aggregation |
In vitro studies demonstrated that treatment with this compound led to a significant decrease in IL-6 levels in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
Endocrine Disruption Potential
Benzophenones are known for their endocrine-disrupting properties. Studies have shown that exposure to various benzophenones can alter hormone levels and affect reproductive health.
Table 3: Endocrine Disruption Studies
| Compound | Study Population | Effect |
|---|---|---|
| BP3 | Male adolescents | Lower testosterone levels |
| BP4 | Premenopausal women | Decreased estradiol levels |
Research has linked urinary levels of benzophenones to reproductive health issues in young men and alterations in hormone levels among women .
Case Studies
-
Case Study on Anticancer Efficacy :
In a controlled study involving xenograft models, mice treated with varying doses of this compound exhibited reduced tumor mass compared to control groups. The study highlighted the compound's ability to downregulate cyclin D1 and Sp1 expression in tumor tissues . -
Study on Inflammatory Response :
Another study assessed the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-induced inflammation models. Results showed that treatment significantly reduced TNF-alpha and IL-1β levels, suggesting its potential utility in managing inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
